molecular formula C23H16N4 B11674726 3-Methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11674726
M. Wt: 348.4 g/mol
InChI Key: DZWOZMSHKADDKY-UHFFFAOYSA-N
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Description

3-Methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is known for its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-Methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H16N4

Molecular Weight

348.4 g/mol

IUPAC Name

3-methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C23H16N4/c1-15-13-22(25-19-11-6-8-16-7-2-3-9-17(16)19)27-21-12-5-4-10-20(21)26-23(27)18(15)14-24/h2-13,25H,1H3

InChI Key

DZWOZMSHKADDKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=CC5=CC=CC=C54)C#N

Origin of Product

United States

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